Biosynthetic Branching Specificity: (Z)- vs. (E)-11-Hexadecenoic Acid in Manduca sexta Pheromone Glands
In vivo incubation of Manduca sexta pheromone glands with deuterium-labeled (Z)-11-hexadecenoic acid resulted in label incorporation into (Z)-11-hexadecenal and both conjugated diene [(E,Z)- and (E,E)-10,12-hexadecadienal] and triene aldehyde products. In contrast, incubation with identically labeled (E)-11-hexadecenoic acid produced labeled (E)-11-hexadecenal exclusively, with no detectable label in any conjugated diene or triene aldehydes [1]. This demonstrates that only the (Z)-isomer serves as a substrate for the desaturase/isomerase system that generates the complete pheromone bouquet.
| Evidence Dimension | Number of downstream pheromone aldehyde products incorporating deuterium label from fatty acid precursor |
|---|---|
| Target Compound Data | (Z)-11-hexadecenoic acid: label incorporated into ≥3 distinct aldehyde products [(Z)-11-hexadecenal + 2 conjugated dienals + trienal] |
| Comparator Or Baseline | (E)-11-hexadecenoic acid: label incorporated into only 1 product [(E)-11-hexadecenal] |
| Quantified Difference | ≥3-fold difference in biosynthetic product diversity; qualitative (all-or-none) difference for conjugated polyene formation |
| Conditions | In vivo 24 h incubation in excised M. sexta female pheromone glands; analysis by GC-MS |
Why This Matters
Procurement of the correct (Z)-isomer is mandatory for any application requiring the full spectrum of lepidopteran pheromone components; the (E)-isomer is functionally inert for conjugated polyene biosynthesis.
- [1] Fang, N., Teal, P.E.A., Doolittle, R.E. & Tumlinson, J.H. (1995) Biosynthesis of conjugated olefinic systems in the sex pheromone gland of female tobacco hornworm moths, Manduca sexta (L.). Insect Biochemistry and Molecular Biology, 25(1), 39–48. View Source
